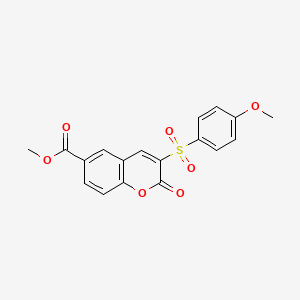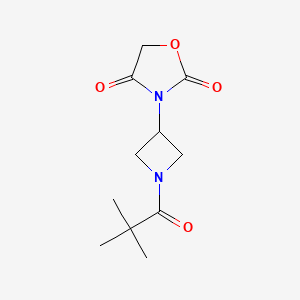
7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methods and Characterization
Researchers have developed various synthetic routes to create novel heterocyclic compounds that include 1,2,4-oxadiazole and quinazoline derivatives, showcasing the versatility and potential of these frameworks for further chemical modification. For instance, Maftei et al. (2013) synthesized bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating their antitumor activity against a panel of 11 cell lines in vitro (Maftei et al., 2013). Similarly, the work by Chen et al. (2020) on the one-pot synthesis of quinazoline-2,4-diones via metal-free catalysis highlights the efficiency of modern synthetic methods in constructing complex molecular architectures (Chen et al., 2020).
Biological Activities and Applications
The exploration of the biological activities of compounds containing the 1,2,4-oxadiazole and quinazoline moieties has been a significant area of research, indicating potential therapeutic applications. For example, the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones by Wang et al. (2014) revealed compounds with promising herbicidal activity, indicating the agricultural applications of such derivatives (Wang et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methoxybenzylamine", "4-isopropoxyphenylhydrazine", "sodium ethoxide", "sodium borohydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "sodium hydroxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol" ], "Reaction": [ "Synthesis of 4-methoxybenzylamine: 4-methoxybenzaldehyde is reacted with sodium borohydride in methanol to yield 4-methoxybenzyl alcohol, which is then converted to 4-methoxybenzylamine using ammonium chloride and sodium nitrite in hydrochloric acid.", "Synthesis of 2-nitrobenzylidene ethyl acetoacetate: 2-nitrobenzaldehyde is reacted with ethyl acetoacetate in acetic acid and acetic anhydride to yield 2-nitrobenzylidene ethyl acetoacetate.", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: 2-nitrobenzylidene ethyl acetoacetate is reacted with 4-methoxybenzylamine in ethanol and sodium ethoxide to yield 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine: 4-isopropoxyphenylhydrazine is reacted with phosphorus oxychloride and triethylamine in ethyl acetate to yield 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Coupling of intermediates: 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-amine in ethanol and sodium ethoxide to yield the final product, 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1207014-29-6 |
Formule moléculaire |
C27H24N4O5 |
Poids moléculaire |
484.512 |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16(2)35-21-11-6-18(7-12-21)24-29-25(36-30-24)19-8-13-22-23(14-19)28-27(33)31(26(22)32)15-17-4-9-20(34-3)10-5-17/h4-14,16H,15H2,1-3H3,(H,28,33) |
Clé InChI |
KVZZMKUZSYAKLV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)

![Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2750518.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2750521.png)

![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)
![3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2750527.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2750530.png)
![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)
![2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2750537.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)